O-Desmethyl Apixaban: A Technical Guide to Synthesis and Characterization
O-Desmethyl Apixaban: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl apixaban (B1684502), the primary active metabolite of the direct Factor Xa inhibitor apixaban, is a critical compound for comprehensive pharmacokinetic and metabolic studies in drug development. This technical guide provides a detailed overview of a proposed synthetic route for O-Desmethyl apixaban, alongside established methodologies for its characterization. The document outlines experimental protocols for synthesis, purification, and analytical characterization using modern chromatographic and spectroscopic techniques. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and replication by researchers in the field.
Introduction
Apixaban is an oral, direct, and highly selective inhibitor of coagulation Factor Xa, widely prescribed for the prevention and treatment of thromboembolic diseases.[] The biotransformation of apixaban in humans primarily occurs via oxidation, with O-demethylation of the p-methoxyphenyl moiety being a major metabolic pathway.[2] This process yields O-Desmethyl apixaban (1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a pharmacologically active metabolite. The synthesis and characterization of this metabolite are essential for various aspects of drug development, including metabolite identification, safety assessment, and the development of analytical methods for pharmacokinetic studies.
This guide details a proposed synthetic pathway for O-Desmethyl apixaban, leveraging established synthetic strategies for apixaban and its analogs. Furthermore, it provides a comprehensive overview of the analytical techniques and protocols required for the thorough characterization of the synthesized compound.
Proposed Synthesis of O-Desmethyl Apixaban
Proposed Synthetic Scheme
Caption: Proposed synthesis pathway for O-Desmethyl apixaban.
Experimental Protocols
Step 1: Synthesis of Protected O-Desmethyl Apixaban Ester
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To a solution of p-benzyloxyphenylhydrazine in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene), add a base such as triethylamine (B128534) or diisopropylethylamine.
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Cool the mixture to 0-5 °C.
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Slowly add a solution of ethyl 2-chloro-2-(2-(4-(2-oxopiperidin-1-yl)phenyl)-3-oxobutanamido)acetate in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected O-Desmethyl apixaban ester.
Step 2: Ammonolysis
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Dissolve the protected O-Desmethyl apixaban ester in a suitable solvent such as methanol (B129727) or ethanol.
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Saturate the solution with ammonia (B1221849) gas at 0 °C, or use a solution of ammonia in methanol.
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Transfer the solution to a sealed pressure vessel and heat to 80-100 °C for 12-24 hours.
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Monitor the reaction by TLC or HPLC.
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After completion, cool the reaction mixture and concentrate under reduced pressure.
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The resulting crude protected O-Desmethyl apixaban can be purified by recrystallization or column chromatography.
Step 3: Deprotection (Hydrogenolysis)
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Dissolve the protected O-Desmethyl apixaban in a suitable solvent like ethanol, methanol, or ethyl acetate.
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Add a palladium on carbon catalyst (5-10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Stir vigorously for 4-12 hours, monitoring the reaction by TLC or HPLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude O-Desmethyl apixaban.
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Purify the final product by recrystallization or preparative HPLC.
Characterization of O-Desmethyl Apixaban
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized O-Desmethyl apixaban. The following analytical techniques are recommended.
Characterization Workflow
Caption: Workflow for the characterization of synthesized O-Desmethyl apixaban.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of O-Desmethyl apixaban and for quantitative analysis. Several methods developed for apixaban and its impurities can be adapted.[3][4]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH 3.0-4.0) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation of starting materials, intermediates, and product |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at approximately 280 nm |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of O-Desmethyl apixaban. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and elemental composition.
Table 2: Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C₂₄H₂₃N₅O₄[5] |
| Molecular Weight | 445.47 g/mol [5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 446.1772 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of O-Desmethyl apixaban. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Expected Chemical Shift (ppm) |
| Aromatic protons | 6.8 - 7.8 |
| -CH₂-CH₂- (piperidone ring) | 1.8 - 2.5 |
| -CH₂- (piperidone ring, adjacent to N) | 3.5 - 3.7 |
| -CH₂- (tetrahydropyridine ring) | 2.9 - 3.3 and 4.0 - 4.2 |
| -NH₂ (carboxamide) | 7.0 - 7.5 (broad singlets) |
| -OH (phenolic) | 9.5 - 10.5 (broad singlet) |
Table 4: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Carbonyl carbons (amide and lactam) | 160 - 175 |
| Aromatic carbons | 115 - 160 |
| Aliphatic carbons | 20 - 60 |
Apixaban Metabolism and the Role of O-Desmethyl Apixaban
Understanding the metabolic pathway of apixaban provides context for the importance of its O-desmethylated metabolite. Apixaban is metabolized primarily by cytochrome P450 enzymes, with CYP3A4 being the major contributor.
Caption: Major metabolic pathway of apixaban.
The O-demethylation of apixaban to O-Desmethyl apixaban is a key step, and this metabolite is subsequently sulfated to form O-Desmethyl apixaban sulfate, which is a major circulating metabolite in humans.[2]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of O-Desmethyl apixaban. While a publicly available, detailed synthetic protocol is lacking, the proposed route, based on established apixaban synthesis, offers a viable starting point for researchers. The detailed characterization methodologies, including HPLC, MS, and NMR, provide the necessary tools to confirm the identity and purity of the synthesized compound. This information is invaluable for professionals in drug development and related fields who require a thorough understanding and a reliable source of this critical apixaban metabolite.
References
- 2. data.epo.org [data.epo.org]
- 3. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 503612-76-8|1-(4-Hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide|BLD Pharm [bldpharm.com]
- 5. US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
